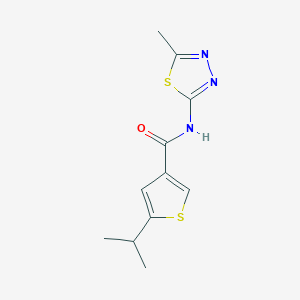![molecular formula C18H18N2O5 B4677096 propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)
propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate
Overview
Description
Propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate, also known as PMNB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various fields. PMNB is a benzoylurea insecticide that has been used in agriculture to control pests. However, recent studies have shown that PMNB has several biochemical and physiological effects that can be harnessed for therapeutic purposes.
Mechanism of Action
Propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate exerts its therapeutic effects by inhibiting the activity of specific enzymes and receptors in the body. For example, propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease. propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death, which is the basis for its anti-cancer activity.
Biochemical and Physiological Effects
propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate has several biochemical and physiological effects that make it a promising therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate has been shown to have a low toxicity profile, making it a safe candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate in lab experiments is its low toxicity profile. This makes it a safe candidate for further development as a therapeutic agent. However, one limitation is that propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate. One area of research is in the development of propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate derivatives that have improved water solubility. This would make it easier to administer in certain experimental settings. Another area of research is in the development of propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate-based therapies for the treatment of Alzheimer's disease and cancer. Finally, more research is needed to fully understand the mechanisms of action of propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate and its potential therapeutic applications in other fields.
Scientific Research Applications
Propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate has been studied for its potential use as a therapeutic agent in various fields. One area of research is in cancer treatment. Studies have shown that propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate has also been studied for its potential use in treating Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-11-25-18(22)13-7-9-14(10-8-13)19-17(21)15-5-4-6-16(12(15)2)20(23)24/h4-10H,3,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZWAEPPQBADGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4677015.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4677019.png)
![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![5-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4677029.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)
![2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4677036.png)




![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)
